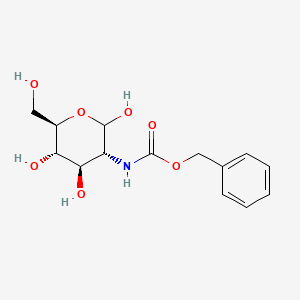

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

Beschreibung

BenchChem offers high-quality 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H19NO7 |

|---|---|

Molekulargewicht |

313.30 g/mol |

IUPAC-Name |

benzyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |

InChI |

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10-,11-,12-,13?/m1/s1 |

InChI-Schlüssel |

FRTOTMQAWIIMKK-JVASRFHESA-N |

Isomerische SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine, a key derivative of the naturally occurring amino sugar D-glucosamine, serves as a pivotal intermediate in the sophisticated synthesis of complex glycoconjugates, oligosaccharides, and various nitrogen-containing natural products. The strategic installation of the carbobenzyloxy (Cbz) protecting group on the C-2 amino function of glucosamine bestows upon it a unique set of properties, rendering it stable under a range of reaction conditions while allowing for selective deprotection. This guide provides a comprehensive overview of the fundamental basic properties of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine, including its physicochemical characteristics, synthesis, and deprotection methodologies. Furthermore, it delves into its critical role as a versatile building block in modern synthetic organic chemistry, with a particular focus on its application in glycosylation reactions.

Introduction: The Strategic Importance of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

D-glucosamine is a fundamental monosaccharide and a ubiquitous component of numerous vital biomolecules, including glycoproteins, glycosaminoglycans, and chitin.[1] The presence of a primary amine at the C-2 position provides a unique handle for chemical modification, but also a challenge in terms of selective reactivity. Protecting group chemistry is therefore indispensable in the synthetic manipulation of glucosamine.

The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of amine protection in organic synthesis, particularly in peptide and carbohydrate chemistry.[2] Its stability towards a wide array of reagents and reaction conditions, coupled with its facile removal via catalytic hydrogenation, makes it an ideal choice for multi-step synthetic sequences. When applied to D-glucosamine, the resulting 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine becomes a highly valuable and versatile building block. This guide aims to provide a detailed technical overview of this important compound, from its fundamental properties to its practical applications in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is essential for its effective use in synthesis, purification, and characterization.

Physical Properties

The physical properties of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine are summarized in the table below. It is a white to off-white crystalline solid at room temperature.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₇ | [3] |

| Molecular Weight | 313.3 g/mol | [3] |

| Melting Point | 215-216 °C | |

| Appearance | Crystalline solid | |

| Solubility | Information on the specific solubility of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine in various organic solvents is not extensively documented in publicly available literature. However, based on the properties of the related compound N-acetyl-D-glucosamine, which is soluble in DMSO and dimethylformamide, it can be inferred that 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine would exhibit similar solubility in polar aprotic solvents.[4] The solubility of N-acetyl-D-glucosamine has also been studied in aqueous binary solvents.[5] | |

| Optical Rotation | Specific optical rotation data for 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is not readily available in the cited literature. For comparison, the parent compound, D-glucosamine hydrochloride, has a specific optical rotation of +70.1° to +68.8° (c = 4.75 in water) at equilibrium.[6] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the glucopyranose ring, the protons of the sugar backbone, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The chemical shifts and coupling constants of the sugar ring protons can provide information about the stereochemistry and conformation of the molecule.[7][8]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 14 carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the glucose unit.[7][9]

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the carbamate group, and the aromatic C-H and C=C stretching vibrations of the benzyl group.[10][11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[12]

Synthesis and Deprotection: A Practical Guide

The ability to efficiently introduce and remove the Cbz protecting group is central to the utility of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine.

Synthesis of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

The synthesis of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine typically starts from the commercially available D-glucosamine hydrochloride. The general strategy involves the protection of the amino group at the C-2 position with benzyl chloroformate (Cbz-Cl) under basic conditions.

This protocol is a generalized procedure based on standard methods for the N-protection of amino sugars.

Materials:

-

D-(+)-Glucosamine hydrochloride

-

Sodium hydroxide (NaOH) or an organic base like triethylamine (Et₃N)

-

Benzyl chloroformate (Cbz-Cl)

-

Suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or acetone)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolution: Dissolve D-(+)-glucosamine hydrochloride in an aqueous solution of sodium hydroxide or a mixture of water and an organic solvent containing an organic base. The base is crucial to neutralize the hydrochloride and to scavenge the HCl generated during the reaction.

-

Acylation: Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash it with cold water, and then with a suitable organic solvent like ether to remove any unreacted benzyl chloroformate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic pathway for 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine.

Deprotection of the Carbobenzyloxy Group

The removal of the Cbz group is most commonly and cleanly achieved through catalytic hydrogenation. This method is highly efficient and proceeds under mild conditions, making it compatible with a wide range of other functional groups.

Catalytic transfer hydrogenation is a safer and often more convenient alternative to using gaseous hydrogen.[13][14]

Materials:

-

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

-

Palladium on carbon (10% Pd/C)

-

Hydrogen donor (e.g., ammonium formate, cyclohexene, or formic acid)

-

Solvent (e.g., methanol, ethanol, or isopropanol)

Procedure:

-

Dissolution: Dissolve the Cbz-protected glucosamine in a suitable solvent.

-

Catalyst and Donor Addition: Add the 10% Pd/C catalyst and the hydrogen donor to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected D-glucosamine.

Caption: Deprotection of the Cbz group via catalytic transfer hydrogenation.

Applications in Glycosylation Reactions

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine and its derivatives are valuable glycosyl donors and acceptors in the synthesis of oligosaccharides and glycoconjugates. The nature of the protecting group at the C-2 position significantly influences the stereochemical outcome of the glycosylation reaction.

Role as a Glycosyl Donor

When appropriately activated at the anomeric center (e.g., as a glycosyl bromide or trichloroacetimidate), 2-N-Cbz-glucosamine derivatives can act as glycosyl donors. The Cbz group at the C-2 position can participate in the reaction through anchimeric assistance, leading to the formation of a transient oxazolinium ion intermediate. This neighboring group participation typically directs the incoming nucleophile (the glycosyl acceptor) to the opposite face, resulting in the stereoselective formation of 1,2-trans-glycosidic linkages (β-glycosides in the case of glucosamine).[15]

Role as a Glycosyl Acceptor

With its free hydroxyl groups, 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine can also function as a glycosyl acceptor. The regioselectivity of the glycosylation (i.e., which hydroxyl group reacts) can be controlled by the use of additional protecting groups on the sugar ring and by the choice of reaction conditions. For instance, selective protection of the C-4 and C-6 hydroxyls with a benzylidene acetal leaves the C-3 hydroxyl available for glycosylation.[16]

The use of N-alkoxycarbonyl derivatives, including Cbz-protected glucosamine, as donors in glycosylation reactions has been shown to produce β-glycosides in good yields and with high stereoselectivity.[15]

Conclusion

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine stands out as a crucial building block in the field of synthetic carbohydrate chemistry. Its well-defined physicochemical properties, coupled with straightforward and high-yielding synthetic and deprotection protocols, make it an indispensable tool for researchers. The Cbz group provides robust protection for the C-2 amino functionality, while its ability to participate in glycosylation reactions offers a reliable method for the stereoselective construction of β-glycosidic linkages. As the demand for complex carbohydrates for biological and pharmaceutical research continues to grow, the importance of versatile and reliable intermediates like 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine will undoubtedly increase.

References

- Bhat, R. G., & Sultane, P. R. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3563-3566.

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- Purchase, E. R., & Braun, C. E. (1946). d-GLUCOSAMINE HYDROCHLORIDE. Organic Syntheses, 26, 36.

- Boullanger, P., Banchet, V., & Descotes, G. (1990). The use of N-alkoxycarbonyl derivatives of 2-amino-2-deoxy-D-glucose as donors in glycosylation reactions.

-

ResearchGate. (n.d.). Solubility data for different CBZ formulations. Retrieved from [Link]

- Gale, E. M., & Roberts, S. M. (2012). Simultaneous Removal of Benzyl and Benzyloxycarbonyl Protective Groups in 5′-O-(2-Deoxy-α-D-Glucopyranosyl)Uridine by Catalytic Transfer Hydrogenolysis.

-

GlycoData. (n.d.). Carbohydrate Optical Rotation Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparing the dissolution profiles of CBZ solid dispersions containing.... Retrieved from [Link]

- Li, Y., Wang, Y., & Wang, J. (2021). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K.

- Oßwald, M., & Schmidt, R. R. (2003). Regioselective Glycosylation of Glucosamine and Galactosamine Derivates Using O-Pivaloyl Galactosyl Donors.

-

ResearchGate. (n.d.). a) IR and b) mass spectra of D-glucosamine obtained from shrimp shells;.... Retrieved from [Link]

- Kim, J. H., & Park, J. H. (2003). D-Glucosamine derivatives and Method for Preparing Thereof. KR20030057040A.

- Sultane, P. R., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3563-3566.

- Thanh, N. D., & Quoc, N. V. (2013). Study on Synthesis of 2-(Substituted Benzylidene)amino-2-Deoxy-1,3,4,6- Tetra-O-Acetyl-β-D-Glucopyranoses from D-Glucosamine. Letters in Organic Chemistry, 10(2), 119-123.

- Lv, Y., Laborda, P., Huang, K., Cai, Z. P., Wang, M., Lu, A. M., ... & Voglmeir, J. (2016). Highly efficient and selective biocatalytic production of glucosamine from chitin. Green Chemistry, 18(13), 3825-3832.

- Kulkarni, S. S., & Danishefsky, S. J. (2007). Solid-Phase O-Glycosylation with a Glucosamine Derivative for the Synthesis of a Glycopeptide.

-

Arkat USA. (2012). Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. Retrieved from [Link]

- Pomin, V. H. (2015). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2). Journal of Glycomics & Lipidomics, 5(2), 1-5.

- Marks, D. J., & Seeberger, P. H. (2018). The Synthesis of a Glucosamine—Asparagine Compound. Benzyl N2-Carbobenzyloxy-N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-asparaginate1. The Journal of Organic Chemistry, 83(15), 8179-8186.

-

PolyOrg, Inc. (n.d.). N-CBZ-D-Glucosamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). d-GLUCOSAMINE HYDROCHLORIDE. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000231 N-Acetyl-D-glucosamine at BMRB. Retrieved from [Link]

- Christensen, D. H., & Andersen, S. O. (2000). Mass spectrometric profiling of glucosamine, glucosamine polymers and their catecholamine adducts. Model reactions and cuticular hydrolysates of Toxorhynchites amboinensis (Culicidae) pupae. Insect biochemistry and molecular biology, 30(11), 1087-1098.

- Al-Kasim, N. A., & Al-Haj, N. A. (2021). A green analytical method for the determination of glucosamine using FTIR spectrophotometry. Journal of Applied Pharmaceutical Science, 11(6), 119-125.

- Mydock, L. K., & Demchenko, A. V. (2010). Reagent Controlled Direct Dehydrative Glycosylation with 2-Deoxy Sugars: Construction of the Saquayamycin Z Pentasaccharide. Journal of the American Chemical Society, 132(44), 15753-15763.

- Virues-C, C., & Lizardi-Mendoza, J. (2025). 1H NMR studies of molecular interaction of d-glucosamine and N-acetyl-D-glucosamine with curcumin and caffeic acid phenethyl ester in DMSO.

- Keeler, J. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spe. Journal of Magnetic Resonance, 269, 134-143.

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

- Peña, I., Kolesniková, L., Cabezas, C., Bermúdez, C., Berdakin, M., Simão, A., & Alonso, J. L. (2014). The shape of D-glucosamine. Physical Chemistry Chemical Physics, 16(42), 23244-23250.

- Poly(2-Deoxy-2-Methacrylamido-D-Glucose)

- Liu, J., & Linhardt, R. J. (2009). Solid-Phase Synthesis of α-Glucosamine Sulfoforms With Fragmentation Analysis by Tandem Mass Spectrometry. The Journal of organic chemistry, 74(4), 1548-1560.

- Peña, I., Kolesniková, L., Cabezas, C., Bermúdez, C., Berdakin, M., Simão, A., & Alonso, J. L. (2014). The shape of D-glucosamine. Physical Chemistry Chemical Physics, 16(42), 23244-23250.

- Chen, K. T., & Chen, C. Y. (2011). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Molecules, 16(9), 7438-7449.

Sources

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. polyorginc.com [polyorginc.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1H NMR studies of molecular interaction of d-glucosamine and N-acetyl-D-glucosamine with curcumin and caffeic acid phenethyl ester in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Mass spectrometric profiling of glucosamine, glucosamine polymers and their catecholamine adducts. Model reactions and cuticular hydrolysates of Toxorhynchites amboinensis (Culicidae) pupae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. znaturforsch.com [znaturforsch.com]

The Strategic Utility of 2-N-Cbz-2-deoxy-D-glucosamine in Synthetic Carbohydrate Chemistry and Antiparasitic Drug Discovery

Executive Summary

2-N-Cbz-2-deoxy-D-glucosamine (also known as N-Benzyloxycarbonyl-D-glucosamine or CBZ-GlcN) is a highly versatile, functionalized monosaccharide derivative. By masking the C-2 amine of D-glucosamine with a carboxybenzyl (Cbz) protecting group, chemists unlock a dual-purpose molecule. In synthetic carbohydrate chemistry, the Cbz group provides critical anchimeric assistance (neighboring group participation) to drive stereoselective glycosylation, while remaining orthogonal to many other deprotection strategies[1]. In the realm of pharmacological development, the hydrophobic Cbz moiety transforms the sugar into a potent, selective inhibitor of Trypanosoma cruzi glucokinase (TcGlcK), offering a promising therapeutic avenue for Chagas' disease[2].

This whitepaper provides an in-depth technical analysis of CBZ-GlcN, detailing its physicochemical profile, its mechanistic role in complex syntheses, and its application as a targeted enzyme inhibitor, complete with self-validating experimental protocols.

Physicochemical & Structural Profiling

Understanding the physical properties of CBZ-GlcN is critical for solvent selection and reaction optimization. Notably, researchers have observed that the compound exhibits limited solubility in certain aprotic solvents like Tetrahydrofuran (THF), which can bottleneck conversion rates in room-temperature catalytic cycles if not properly managed[3].

Table 1: Physicochemical Properties of 2-N-Cbz-2-deoxy-D-glucosamine [4]

| Property | Value / Description |

| Chemical Name | Benzyl N-(2-deoxy-D-glucopyranos-2-yl)carbamate |

| CAS Number | 16684-31-4 |

| Molecular Formula | C₁₄H₁₉NO₇ |

| Molecular Weight | 313.31 g/mol |

| Melting Point | 215 – 216 °C |

| Density | 1.408 g/cm³ |

| Topological Polar Surface Area (TPSA) | 128.48 Ų |

| Storage Conditions | −20 °C, dry and well-ventilated |

Synthetic Utility: Anchimeric Assistance and Orthogonal Deprotection

In the total synthesis of complex natural products, such as the antitumor antibiotics Mitomycin C and FR900482, the stereocontrolled formation of N-glycosidic bonds is a formidable challenge. CBZ-GlcN is deployed as a critical intermediate because the C-2 carbamate participates in the stabilization of the transient oxocarbenium ion during glycosylation[1].

The Causality of the Cbz Group:

-

Stereocontrol: The carbonyl oxygen of the Cbz group attacks the anomeric center from the α-face, forming a cyclic intermediate that forces the incoming nucleophile (e.g., an amine or alcohol) to attack exclusively from the β-face, yielding a 1,2-trans-β-glycoside.

-

Orthogonality: Once the glycosidic bond is formed, the Cbz group can be cleanly cleaved via catalytic hydrogenolysis (e.g., using Palladium(II) oxide and H₂). This avoids the harsh acidic or basic conditions required to remove other protecting groups (like acetyl or Boc), which could inadvertently cleave the sensitive newly formed glycosidic linkage[5].

Workflow: Stereoselective β-N-Glycosylation

Workflow of stereoselective β-N-glycosylation and subsequent orthogonal deprotection.

Protocol 1: Synthesis of β-N-Glycosides via CBZ-GlcN

Self-Validating System for the condensation of CBZ-GlcN with 3-amino-5-hydroxybenzoic acid (AHBA).

-

Activation: Suspend CBZ-GlcN (1.0 equiv) and AHBA (1.2 equiv) in an anhydrous polar aprotic solvent mixture (e.g., DMF/DCM) to overcome the inherent low solubility of the protected sugar.

-

Catalysis: Introduce a catalytic amount of a Brønsted acid. Causality: The acid protonates the anomeric hydroxyl group, converting it into a superior leaving group (water) and facilitating the formation of the oxocarbenium ion.

-

Reaction Monitoring (Validation Checkpoint 1): Monitor via TLC (UV detection for the Cbz aromatic ring). The reaction is complete when the donor spot disappears.

-

Hydrogenolysis: Transfer the purified β-N-glycoside to a high-pressure reactor. Add a catalytic amount of Palladium(II) oxide (PdO). Causality: PdO is selected over standard Pd/C to prevent over-reduction of the aromatic rings on the acceptor molecule while efficiently cleaving the benzyl-oxygen bond of the Cbz group[1].

-

Purification & Validation (Validation Checkpoint 2): Filter through Celite to remove the catalyst. Confirm the β-configuration via ¹H-NMR; the anomeric proton should exhibit a large coupling constant (

Hz), indicative of a trans-diaxial relationship.

Pharmacological Efficacy: Selective Inhibition of Trypanosoma cruzi Glucokinase

Beyond its role as a synthetic building block, CBZ-GlcN is a highly potent inhibitor of Trypanosoma cruzi glucokinase (TcGlcK), an essential enzyme for the glycolysis-dependent parasite responsible for Chagas' disease[6].

Mechanism of Action: TcGlcK undergoes a massive conformational shift from an "open" to a "closed" state upon binding glucose and ATP. CBZ-GlcN acts as a mixed-type inhibitor. While the glucosamine core binds to the active site, the bulky, hydrophobic carboxybenzyl tail lodges into an adjacent allosteric pocket. This steric wedge prevents the enzyme from adopting the fully closed, catalytically active conformation[2].

Table 2: Kinetic Parameters of Glucosamine Analogue Inhibitors [2]

| Inhibitor | TcGlcK | Human Hexokinase IV | Intracellular Amastigote IC₅₀ |

| CBZ-GlcN | 0.71 ± 0.05 | > 100 μM (Highly Selective) | 48.73 ± 0.69 μM |

| BENZ-GlcN | 2.45 ± 0.12 | > 100 μM | 16.08 ± 0.16 μM |

Note: CBZ-GlcN is the strongest known TcGlcK inhibitor to date. Furthermore, unlike other analogues (e.g., DBT-GlcN) which absorb at 340 nm and interfere with spectrophotometric assays, CBZ-GlcN provides clean kinetic readouts[2].

Workflow: TcGlcK Inhibition Pathway

Mechanism of Trypanosoma cruzi glucokinase inhibition by N-Cbz-D-glucosamine.

Protocol 2: TcGlcK Enzymatic Inhibition Assay (Coupled System)

Self-Validating System for determining the

-

Assay Principle: Glucokinase activity produces Glucose-6-Phosphate (G6P), which is optically silent. To measure kinetics, couple the reaction with Glucose-6-Phosphate Dehydrogenase (G6PDH). Causality: G6PDH oxidizes G6P while reducing NAD⁺ to NADH. NADH absorbs strongly at 340 nm, allowing real-time spectrophotometric tracking of the reaction velocity.

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM Triethanolamine (pH 7.5), 5 mM MgCl₂, 100 mM KCl, 2 mM ATP, 2 mM NAD⁺, and excess G6PDH.

-

Inhibitor Titration: Prepare serial dilutions of CBZ-GlcN (0.1 μM to 10 μM).

-

Execution & Validation (Validation Checkpoint 1): Include a "No-Enzyme" control to establish the baseline absorbance (ruling out auto-reduction of NAD⁺) and a "No-Inhibitor" control to establish

. -

Measurement: Initiate the reaction by adding recombinant TcGlcK. Record the absorbance at 340 nm continuously for 10 minutes at 25 °C.

-

Data Synthesis (Validation Checkpoint 2): Plot the initial velocities (

) against substrate concentration at varying inhibitor concentrations. A Dixon plot (1/v vs. [I]) will yield intersecting lines above the x-axis, confirming the mixed-type inhibition modality and allowing the precise extraction of the

Conclusion

2-N-Cbz-2-deoxy-D-glucosamine is a masterclass in molecular design. For the synthetic chemist, it is a robust, stereodirecting building block that gracefully exits the molecular scaffold via mild hydrogenolysis. For the drug discovery professional, it is a precision tool—a molecule whose protective tail perfectly exploits the structural vulnerabilities of a parasitic enzyme. Mastery of its physicochemical quirks, such as its specific solubility profile, unlocks its full potential across both disciplines.

References

1.4 - ECHEMI 2.2 - PMC / NIH 3.1 - ACS Publications 4.3 - Unibo

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Based Approach to the Identification of a Novel Group of Selective Glucosamine Analogue Inhibitors of Trypanosoma cruzi Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. echemi.com [echemi.com]

- 5. Synthesis of Potential Early-Stage Intermediates in the Biosynthesis of FR900482 and Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Approach to the Identification of a Novel Group of Selective Glucosamine Analogue Inhibitors of Trypanosoma cruzi Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine from D-glucosamine hydrochloride

Executive Summary & Mechanistic Rationale

In the realm of synthetic carbohydrate chemistry and peptidomimetic drug development, the orthogonal protection of functional groups is paramount. The protection of the C-2 amine of D-glucosamine is universally recognized as a critical initial step in synthesizing complex glycosides, glycopeptides, and enzyme inhibitors[1].

The Carbobenzyloxy (Cbz) group—introduced via benzyl chloroformate (Cbz-Cl)—is highly favored due to its robust stability against mildly acidic and basic conditions, and its facile, orthogonal removal via catalytic hydrogenolysis (e.g., Pd/C, H₂). The synthesis of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine (Cbz-GlcN) from D-glucosamine hydrochloride relies on a modified Schotten-Baumann acylation [2].

As a Senior Application Scientist, I emphasize that this reaction is not merely a mixing of reagents; it is a kinetically controlled biphasic process. Because the D-glucosamine hydrochloride is water-soluble and the Cbz-Cl reagent is highly hydrophobic, the reaction relies on maximizing the interfacial surface area. Furthermore, the choice of base is critical: we utilize sodium bicarbonate (NaHCO₃) rather than sodium hydroxide (NaOH). A mild base prevents the base-catalyzed epimerization of the C-2 stereocenter and avoids the degradation of the reducing sugar, while effectively neutralizing the hydrochloride salt and scavenging the HCl generated during acylation.

Experimental Workflow & Logical Relationships

The following flowchart illustrates the logical progression and physical state changes during the synthesis. The protocol is designed as a self-purifying system where the desired chemical transformation inherently drives the isolation of the product.

Experimental workflow for the synthesis of N-Cbz-D-glucosamine via Schotten-Baumann acylation.

Self-Validating Experimental Protocol

This protocol is engineered to provide high yields (75–85%) without the need for complex chromatographic purification. The methodology leverages the differential solubility of the starting materials and the product[3].

Reagents and Materials

-

D-Glucosamine hydrochloride : 10.0 g (46.4 mmol, 1.0 eq)

-

Sodium bicarbonate (NaHCO₃) : 8.5 g (101.2 mmol, ~2.2 eq)

-

Benzyl chloroformate (Cbz-Cl) : 7.3 mL (51.0 mmol, 1.1 eq)

-

Deionized Water : 100 mL

-

Diethyl ether or Hexanes : 100 mL (for washing)

Step-by-Step Methodology

Step 1: Dissolution and Neutralization

-

In a 500 mL round-bottom flask equipped with a large magnetic stir bar, dissolve 10.0 g of D-glucosamine hydrochloride in 100 mL of deionized water.

-

Causality Check: Ensure complete dissolution before proceeding. The solution should be clear.

-

Slowly add 8.5 g of NaHCO₃ in portions.

-

In-Process Validation: Observe effervescence (CO₂ gas evolution). Stir until the gas evolution completely ceases. This indicates the complete neutralization of the HCl salt, liberating the nucleophilic free amine. The pH should stabilize around 8.0–8.5.

Step 2: Acylation (The Schotten-Baumann Reaction)

-

Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

-

Causality Check: Cooling is mandatory. Cbz-Cl is susceptible to hydrolysis in water. Lowering the temperature suppresses the competitive hydrolysis of Cbz-Cl into benzyl alcohol and CO₂, ensuring the reagent is consumed by the amine.

-

Add 7.3 mL of Benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes using an addition funnel.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir the mixture vigorously (800–1000 rpm) for 12 to 24 hours.

-

Causality Check: Because Cbz-Cl is insoluble in water, vigorous stirring is required to maintain a biphasic emulsion. The reaction occurs at the aqueous-organic interface.

Step 3: Isolation and Purification

-

As the reaction progresses, the hydrophilic free amine is converted into the highly hydrophobic N-Cbz derivative. This physical property shift causes the product (Cbz-GlcN) to spontaneously precipitate out of the aqueous solution as a dense white solid.

-

Filter the resulting suspension through a sintered glass funnel (medium porosity) under vacuum.

-

Wash the filter cake with 50 mL of ice-cold deionized water. Purpose: Removes unreacted NaHCO₃ and NaCl byproducts.

-

Wash the filter cake with 2 x 50 mL of cold diethyl ether. Purpose: Removes organic impurities, specifically unreacted Cbz-Cl and the benzyl alcohol byproduct generated from reagent hydrolysis.

-

Dry the white crystalline solid under high vacuum over P₂O₅ or in a vacuum desiccator for 24 hours to remove residual moisture.

Quantitative Data & Quality Control

To ensure the integrity of the synthesized Cbz-GlcN before downstream applications (such as glycosylation or coupling to form early-stage biosynthetic intermediates[2]), the product must be validated against the following analytical parameters.

| Parameter | Specification / Value | Analytical Rationale |

| Chemical Formula | C₁₄H₁₉NO₇ | Target confirmation |

| Molecular Weight | 313.30 g/mol | Mass spectrometry validation |

| Appearance | White crystalline solid | Indicates high purity; yellowing suggests benzyl alcohol/Cbz-Cl retention |

| Typical Yield | 75% – 85% | Reflects optimal interfacial stirring and minimized Cbz-Cl hydrolysis |

| Melting Point | 210 – 214 °C (decomp.) | Depression indicates residual salts or moisture |

| TLC (EtOAc/MeOH 4:1) | R_f ≈ 0.45 | Ninhydrin negative (no free amine); UV active (aromatic ring) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.35 (m, 5H, ArH), 5.05 (s, 2H, CH₂Ph) | Confirms the presence and integrity of the Carbobenzyloxy protecting group |

Downstream Applications in Drug Development

Once synthesized and validated, Cbz-GlcN serves as a highly versatile building block. In combinatorial chemistry, it is frequently utilized to construct peptidomimetic libraries aimed at identifying novel lead compounds[3]. Furthermore, in advanced biosynthetic studies, Cbz-GlcN undergoes condensation with compounds like 3-amino-5-hydroxybenzoic acid (AHBA) under Brønsted acid catalysis to form N-glycosides. These intermediates are crucial for elucidating the biosynthetic pathways of potent antitumor antibiotics such as Mitomycin C and FR900482[2].

References

-

Chamberland, S., Grüschow, S., Sherman, D. H., & Williams, R. M. (2009). Synthesis of Potential Early-Stage Intermediates in the Biosynthesis of FR900482 and Mitomycin C. Organic Letters, 11(4), 791–794. URL:[Link]

- Diller, D. J., et al. (1998). Combinatorial libraries of peptidomimetic aminothioether acids. World Intellectual Property Organization (WIPO), Patent WO1998046786A1.

-

D'Antona, N., et al. (2014). Structure-Based Approach to the Identification of a Novel Group of Selective Glucosamine Analogue Inhibitors of Trypanosoma cruzi Glucokinase. Bioorganic & Medicinal Chemistry, 22(15), 4153–4165. URL:[Link]

Sources

- 1. Structure-Based Approach to the Identification of a Novel Group of Selective Glucosamine Analogue Inhibitors of Trypanosoma cruzi Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-N-Cbz-2-deoxy-D-glucosamine: A Cornerstone in Glycoscience

Introduction: The Strategic Importance of N-Protected Glucosamine Derivatives

In the intricate world of glycobiology and drug development, the precise assembly of complex oligosaccharides and glycoconjugates is paramount. These molecules govern a vast array of biological processes, from cellular recognition and signaling to immunological responses.[1] The synthesis of such structures, however, is a formidable challenge, demanding a sophisticated toolkit of protecting groups to selectively mask and unmask reactive functional groups. Among these essential tools, 2-N-Cbz-2-deoxy-D-glucosamine (N-Carboxybenzyl-D-glucosamine) emerges as a pivotal building block. Its strategic importance lies in the robust Cbz (benzyloxycarbonyl) protecting group on the C-2 amino function of the glucosamine scaffold. This protection is stable under a wide range of reaction conditions used for glycosylation and the manipulation of other hydroxyl groups, yet it can be cleanly removed under specific, mild conditions, typically catalytic hydrogenation. This orthogonality makes N-Cbz-D-glucosamine an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

2-N-Cbz-2-deoxy-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine, where the amino group at the C-2 position is protected by a benzyloxycarbonyl (Cbz) group. In solution, it exists as an equilibrium mixture of α and β anomers and the open-chain form.

Molecular Structure:

-

Systematic Name: Benzyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

-

Molecular Formula: C₁₄H₁₉NO₇

-

Molecular Weight: 313.31 g/mol

The presence of the Cbz group, along with the multiple hydroxyl groups of the sugar ring, dictates the molecule's solubility and reactivity.

Physicochemical Data Summary:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₇ | [2] |

| Molecular Weight | 313.31 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in water and polar organic solvents like methanol and acetone. | [3] |

Synthesis of 2-N-Cbz-2-deoxy-D-glucosamine: A Validated Protocol

The synthesis of 2-N-Cbz-2-deoxy-D-glucosamine is typically achieved through the N-acylation of D-glucosamine hydrochloride. The following protocol is a reliable method that can be readily implemented in a standard organic chemistry laboratory.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-N-Cbz-2-deoxy-D-glucosamine.

Experimental Protocol

This protocol is adapted from established procedures for the N-protection of glucosamine.[3]

Materials:

-

D-Glucosamine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Acetone

-

Distilled water

-

Diethyl ether

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve D-glucosamine hydrochloride (e.g., 20 mg, 0.093 mmol) and sodium bicarbonate (e.g., 14 mg, 0.186 mmol) in a 1:1 mixture of water and acetone (e.g., 1 mL). Stir the solution at room temperature until all solids have dissolved.

-

Causality Insight: The use of a biphasic water/acetone system ensures the solubility of both the polar glucosamine hydrochloride and the less polar benzyl chloroformate. Sodium bicarbonate acts as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards product formation.

-

-

Addition of Acylating Agent: To the stirred solution, add benzyl chloroformate (0.140 mmol) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/methanol, 4:1).

-

Work-up and Isolation:

-

Upon completion, evaporate the reaction solvent under reduced pressure.

-

Wash the resulting residue several times with diethyl ether to remove any unreacted benzyl chloroformate and other nonpolar impurities.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate and methanol, to afford the pure 2-N-Cbz-2-deoxy-D-glucosamine.[3]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized 2-N-Cbz-2-deoxy-D-glucosamine is achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (H-1), which will appear as two distinct doublets for the α and β anomers. The protons of the pyranose ring will resonate in the region of 3-5 ppm. The benzylic protons of the Cbz group will typically appear as a singlet around 5 ppm, and the aromatic protons will be observed in the 7-8 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the anomeric carbon (C-1) between 90-100 ppm. The other carbons of the sugar ring will resonate in the 50-80 ppm range. The carbonyl carbon of the Cbz group will appear downfield, typically around 155-160 ppm, with the aromatic carbons also in the downfield region.

Applications in Drug Development and Research

The primary utility of 2-N-Cbz-2-deoxy-D-glucosamine is as a versatile glycosyl donor or acceptor in the synthesis of complex carbohydrates and glycoconjugates.

-

Oligosaccharide Synthesis: The Cbz-protected glucosamine can be further functionalized at its hydroxyl groups and then used as a building block for the stepwise synthesis of oligosaccharides. The Cbz group's stability allows for a wide range of subsequent chemical transformations before its selective removal to unmask the amino group for further modification or to yield the final product.

-

Glycoconjugate Synthesis: Glycoconjugates, such as glycopeptides and glycolipids, are crucial for understanding and modulating biological processes. 2-N-Cbz-2-deoxy-D-glucosamine serves as a key precursor for the synthesis of these complex molecules. For instance, it can be incorporated into peptide chains to create glycopeptides that can mimic or inhibit the function of naturally occurring glycoproteins.

-

Development of Glycomimetics and Therapeutic Agents: The ability to selectively manipulate the glucosamine scaffold, made possible by the Cbz protecting group, allows for the synthesis of novel glycomimetics. These are molecules that mimic the structure of natural carbohydrates and can act as inhibitors of carbohydrate-processing enzymes or as antagonists of carbohydrate-binding proteins (lectins). Such compounds are actively being investigated as potential therapeutics for a range of diseases, including cancer and inflammatory disorders.[5]

Conclusion

2-N-Cbz-2-deoxy-D-glucosamine is a fundamentally important building block in the field of synthetic carbohydrate chemistry. Its robust yet selectively cleavable N-protecting group provides the chemical orthogonality required for the intricate assembly of complex, biologically relevant glycans and glycoconjugates. The reliable synthetic protocol and well-defined chemical properties of this compound make it an indispensable tool for researchers and drug development professionals aiming to explore the vast potential of glycoscience in medicine and biology.

References

-

Crich, D. (n.d.). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000231 N-Acetyl-D-glucosamine. Retrieved from [Link]

-

Arkat USA, Inc. (2012). Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. ARKIVOC. Retrieved from [Link]

-

Moke Biochemical Technology. (2018). 2-benzyloxycarbonylamino-2-deoxy-D-glucose. Retrieved from [Link]

-

PubMed. (2012). Stereoselective C-glycoside formation with 2-O-benzyl-4,6-O-benzylidene protected 3-deoxy gluco- and mannopyranoside donors: comparison with O-glycoside formation. Retrieved from [Link]

-

ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Deoxy-D-glucose. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Benzyl N-[cis-3-(hydroxymethyl)cyclopentyl]carbamate | 1380486-16-7 [sigmaaldrich.com]

- 3. Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate | C15H21NO7 | CID 10830041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. N-trichloroethoxycarbonyl-glucosamine derivatives as glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Carbohydrate Architectures: A Technical Guide to 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine (Cbz-GlcN) Synthesis and Application

Executive Summary & Strategic Importance

In the realm of carbohydrate chemistry and drug development, 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine (Cbz-GlcN) stands as an indispensable synthon. As a versatile building block, it provides the structural foundation for synthesizing complex unnatural sugars, nucleosides, and peptidomimetics 1[1]. For researchers engineering oligosaccharide vaccines, aminoglycoside antibiotics, or probing biosynthetic pathways, mastering the preparation and manipulation of Cbz-GlcN is a critical prerequisite.

Mechanistic Rationale: The Superiority of the Cbz Group

The choice of the nitrogen protecting group on D-glucosamine dictates the stereochemical outcome of downstream glycosylation reactions. The carbobenzyloxy (Cbz) group is strategically selected for three primary reasons:

-

Neighboring Group Participation (NGP): The carbonyl oxygen of the Cbz carbamate stabilizes the oxocarbenium ion intermediate during glycosylation. This strong NGP directs the incoming glycosyl acceptor to attack from the opposite face, exclusively yielding 1,2-trans (β-equatorial) glycosidic linkages2[2].

-

Avoidance of Stable Oxazolines: Unlike N-acetyl groups, which frequently trap the oxocarbenium ion into a highly stable, unreactive oxazoline intermediate (stalling the reaction), the Cbz group forms a less stable cyclic intermediate that readily opens upon acceptor attack.

-

Orthogonal Deprotection: The Cbz moiety is smoothly and cleanly cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C, or PdO), unmasking the amine without disturbing acid-labile (e.g., acetals) or base-labile (e.g., esters) protecting groups3[3].

Logical Workflow of Synthesis and Application

Workflow of Cbz-GlcN synthesis and its divergent applications in carbohydrate chemistry.

Validated Experimental Protocol: Preparation of Cbz-GlcN

The synthesis of Cbz-GlcN relies on classical Schotten-Baumann conditions. The primary challenge is achieving selective N-acylation while suppressing O-acylation and base-catalyzed epimerization of the reducing sugar4[4].

Reagents

-

D-Glucosamine hydrochloride (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (2.2 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Purified Water / 1,4-Dioxane (1:1 v/v)

Step-by-Step Methodology & Causality

-

Amine Liberation & Buffering: Dissolve D-glucosamine hydrochloride in purified water. Slowly add NaHCO₃.

-

Causality: NaHCO₃ acts as a mild base. The first equivalent neutralizes the hydrochloride salt to liberate the nucleophilic free amine. The remaining 1.2 equivalents act as an acid scavenger for the HCl generated during acylation. Using a stronger base (like NaOH) would dangerously elevate the pH, triggering the Lobry de Bruyn–van Ekenstein transformation (epimerization to mannosamine) or promoting unwanted O-acylation.

-

Self-Validation: Check the pH; it should stabilize around 8.0–8.5. Effervescence (CO₂ release) confirms the neutralization of the hydrochloride salt.

-

-

Solvent Integration: Add 1,4-Dioxane to the aqueous mixture.

-

Causality: Cbz-Cl is highly lipophilic and insoluble in water. Dioxane creates a homogenous or finely dispersed biphasic system, maximizing the interfacial surface area between the water-soluble sugar and the organic electrophile.

-

-

Controlled Acylation: Cool the reaction vessel to 0–5 °C using an ice bath. Add Cbz-Cl dropwise over 30 minutes.

-

Causality: Lowering the temperature suppresses the competing hydrolysis of Cbz-Cl by water, ensuring the reagent is consumed entirely by the amine.

-

-

Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

-

Self-Validation: Perform TLC (DCM/MeOH 5:1). A ninhydrin stain will confirm the complete consumption of the primary amine (absence of a purple spot).

-

-

Isolation: The product, Cbz-GlcN, typically precipitates directly out of the aqueous mixture as a white solid. Filter the precipitate and wash sequentially with cold water (to remove NaCl and unreacted salts) and diethyl ether (to remove benzyl alcohol byproducts and trace unreacted Cbz-Cl). Dry thoroughly under high vacuum.

Downstream Applications & Quantitative Data

Once synthesized, Cbz-GlcN is deployed into various advanced synthetic pipelines. Two of the most prominent applications include its conversion into highly reactive glycosyl donors (such as trichloroacetimidates) and its use as a biosynthetic intermediate for complex drug scaffolds.

For example, in the unified biosynthesis studies of FR900482 and Mitomycin C, Cbz-GlcN was condensed with 3-amino-5-hydroxybenzoic acid (AHBA) under Brønsted-acid catalysis to form an N-glycoside exclusively in the β-configuration. Subsequent catalytic hydrogenolysis cleanly unmasked the amine for further elaboration3[3].

Table 1: Quantitative Summary of Cbz-GlcN Derivations

| Derivative Target | Reagents / Conditions | Typical Yield | Primary Application / Causality |

| Per-O-acetyl Cbz-GlcN | Ac₂O, Pyridine, DMAP (cat.), RT | 90–95% | Stable intermediate; global protection of hydroxyls prior to anomeric activation. |

| Cbz-GlcN Trichloroacetimidate | 1. NH₃/MeOH (anomeric deprotection)2. CCl₃CN, DBU, DCM | 75–85% | Highly reactive glycosyl donor for synthesizing 1,2-trans linkages2[2]. |

| Cbz-GlcN N-Glycoside | AHBA, Brønsted-acid, MeOH, Δ | 60–70% | Direct N-glycosylation for probing biosynthetic pathways and forming drug precursors3[3]. |

References

- Front Cover EUR - Superchroma -

- Synthesis of Potential Early-Stage Intermediates in the Biosynthesis of FR900482 and Mitomycin C - NIH PMC -

- 第一章對甲苯磺酸在醣化學的應用 - NYCU -

- BENZYL N-(3-HYDROXYPROPYL)

Sources

Comprehensive Technical Guide: Physicochemical Properties and Applications of N-Cbz-D-glucosamine in Drug Development

Executive Summary

N-Benzyloxycarbonyl-D-glucosamine (N-Cbz-D-glucosamine) is a foundational intermediate in carbohydrate chemistry, glycopeptide synthesis, and rational drug design. By masking the highly reactive C-2 amine of D-glucosamine with a carboxybenzyl (Cbz) group, chemists achieve orthogonal protection and precise stereochemical control during complex glycosylation events. This guide provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and self-validating experimental protocols designed for drug development professionals.

Physicochemical Profiling and Causality

The physical properties of N-Cbz-D-glucosamine dictate its handling, solvent compatibility, and downstream reactivity.

| Property | Value | Causality / Technical Significance |

| Chemical Name | 2-(Benzyloxycarbonylamino)-2-deoxy-D-glucose | Defines the specific C-2 carbamate linkage. |

| CAS Number | 16684-31-4 | Standard identifier for industrial procurement[1]. |

| Molecular Formula | C14H19NO7 | Establishes the stoichiometric baseline for synthesis. |

| Molecular Weight | 313.3 g/mol | Critical for calculating precise molar equivalents in coupling reactions[1]. |

| Melting Point | 215–216 °C | The high melting point is driven by extensive intermolecular hydrogen bonding facilitated by the multiple hydroxyl groups and the carbamate NH. This strong crystal lattice energy necessitates the use of highly polar solvents[1]. |

| Solubility Profile | Soluble in MeOH, DMF, DMSO; Slightly in H2O | Dictates solvent selection. Polar aprotic solvents (DMF/DMSO) are required to disrupt the crystal lattice without interfering with subsequent acylations or glycosylations. |

Chemical Reactivity & Orthogonality

Stereoselective Glycosylation via Neighboring Group Participation (NGP)

In carbohydrate synthesis, controlling the stereochemistry at the anomeric center (C-1) is notoriously difficult. The Cbz group at the C-2 position plays a direct mechanistic role in solving this challenge.

Upon activation of the anomeric center to form an oxocarbenium ion, the carbonyl oxygen of the Cbz group attacks the C-1 position intramolecularly. This forms a bicyclic oxazolinium intermediate. Because this rigid bicyclic structure sterically blocks the

Mechanistic pathway of beta-selective glycosylation via Cbz neighboring group participation.

Orthogonal Deprotection Strategy

The Cbz group is highly stable to the acidic conditions often required for glycosylation and the mild basic conditions used for ester hydrolysis. It is cleanly removed via catalytic hydrogenolysis (Pd/C, H

Applications in Drug Development

Beyond its role as a transient protecting group, N-Cbz-D-glucosamine has demonstrated direct pharmacological utility in drug discovery. In the development of targeted therapeutics for Chagas disease, Carboxybenzyl glucosamine (CBZ-GlcN) was identified as a highly potent and selective inhibitor of Trypanosoma cruzi glucokinase (TcGlcK). Structural studies revealed that it binds with a

Standardized Experimental Protocols

Protocol 1: Synthesis of N-Cbz-D-glucosamine (Schotten-Baumann Conditions)

Causality: D-glucosamine HCl is highly water-soluble, while benzyl chloroformate (Cbz-Cl) is organic-soluble and prone to rapid aqueous hydrolysis. A biphasic system (water/ethyl acetate) with NaHCO

-

Preparation: Dissolve D-glucosamine hydrochloride (1.0 eq) and NaHCO

(2.5 eq) in distilled water. Stir until effervescence ceases (neutralization of the HCl salt). -

Biphasic Addition: Add an equal volume of Ethyl Acetate to create a biphasic system. Cool the mixture to 0 °C to minimize side reactions.

-

Reagent Delivery: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes under vigorous stirring.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The starting material (primary amine) will stain purple/red with ninhydrin. The successful formation of the product is validated by the appearance of a UV-active spot (due to the benzyl ring) that is ninhydrin-negative (carbamates do not react with ninhydrin).

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na

SO

Protocol 2: Catalytic Hydrogenolysis (Orthogonal Deprotection)

Causality: Palladium on carbon (Pd/C) catalyzes the addition of hydrogen across the benzyl-oxygen bond. Methanol is chosen as the solvent because it solubilizes the starting material and the resulting free amine while facilitating hydrogen gas diffusion.

-

Preparation: Dissolve the N-Cbz-protected glyconjugate in anhydrous Methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Safety Note: Pd/C is pyrophoric; add under an inert Argon atmosphere.

-

Hydrogenation: Evacuate the flask and backfill with H

gas via a balloon. -

Self-Validation: The reaction is self-validating through gas evolution and uptake. The balloon will visibly deflate as H

is consumed, and CO -

Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to obtain the free amine.

Workflow of N-Cbz-D-glucosamine synthesis, application, and deprotection.

References

-

Synthesis of Potential Early-Stage Intermediates in the Biosynthesis of FR900482 and Mitomycin C Source: ACS Organic Letters[Link]

-

Structure-Based Approach to the Identification of a Novel Group of Selective Glucosamine Analogue Inhibitors of Trypanosoma cruzi Glucokinase Source: PubMed Central (PMC)[Link]

Sources

Methodological & Application

Synthesis protocol for 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

Application Note: High-Yield Synthesis and Purification Protocol for 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

Executive Summary

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine (N-Cbz-D-glucosamine) is a pivotal intermediate in carbohydrate chemistry. It serves as a foundational building block for the synthesis of complex glycoconjugates, peptidomimetics, and biologically active oligosaccharides[1],[2]. The carboxybenzyl (Cbz) group provides robust, orthogonal protection of the C2-amine, allowing for subsequent selective functionalization of the pyranose hydroxyl groups. This application note details a highly efficient, self-validating Schotten-Baumann protocol for the preparation of N-Cbz-D-glucosamine from D-glucosamine hydrochloride, optimized for high yield, chemoselectivity, and scalability[3],[4].

Mechanistic Rationale and Experimental Design

The synthesis relies on the chemoselective N-acylation of D-glucosamine.

-

Chemoselectivity: The primary amine of D-glucosamine is significantly more nucleophilic than its secondary and primary hydroxyl groups. By maintaining a mildly basic pH (approx. 8.0–9.0) using sodium bicarbonate, the amine is selectively deprotonated and reacts rapidly with benzyl chloroformate (Cbz-Cl). The higher pKa of the hydroxyl groups (~12–14) prevents unwanted O-acylation under these conditions[3].

-

Solvent System: D-glucosamine hydrochloride is highly water-soluble, whereas Cbz-Cl is hydrophobic. A mixed solvent system (Water/Methanol) is critical to facilitate mass transfer between the aqueous amine and the organic electrophile[4].

-

Temperature Control: The reaction must be initiated at 0–5 °C to suppress the competing hydrolysis of Cbz-Cl into benzyl alcohol and carbon dioxide, thereby maximizing the effective concentration of the acylating agent.

Experimental Workflow

Workflow for the chemoselective Schotten-Baumann synthesis of N-Cbz-D-glucosamine.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (100 mmol scale) | Role in Synthesis |

| D-Glucosamine HCl | 215.63 | 1.0 | 21.56 g | Starting Material |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 21.00 g | Base / Acid Scavenger |

| Benzyl Chloroformate (Cbz-Cl) | 170.60 | 1.2 | 17.1 mL (20.47 g) | Protecting Group Reagent |

| Deionized Water | 18.02 | - | 200 mL | Primary Solvent |

| Methanol (or THF) | 32.04 | - | 50 mL | Co-solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | ~10-20 mL | pH Adjustment |

Step-by-Step Protocol

Step 1: Preparation of the Reaction Mixture

-

Equip a 500 mL round-bottom flask with a large magnetic stir bar.

-

Add 21.56 g (100 mmol) of D-glucosamine hydrochloride and 21.00 g (250 mmol) of sodium bicarbonate.

-

Add 200 mL of deionized water and stir vigorously until the solids are mostly dissolved (effervescence may occur as residual acid is neutralized).

-

Add 50 mL of Methanol to the aqueous mixture.

Step 2: Electrophile Addition

-

Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

-

Transfer 17.1 mL (120 mmol) of Benzyl Chloroformate (Cbz-Cl) to an addition funnel.

-

Add the Cbz-Cl dropwise over a period of 30–45 minutes. Critical: Ensure vigorous stirring during addition to maintain a fine emulsion of the hydrophobic Cbz-Cl in the aqueous phase.

Step 3: Reaction Maturation

-

Once the addition is complete, remove the ice bath.

-

Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and continue stirring for 12 to 16 hours.

-

Observation: As the reaction progresses, the highly polar N-Cbz-D-glucosamine will begin to precipitate out of the solution as a dense white solid.

Step 4: Isolation and Workup

-

After 16 hours, check the pH of the suspension. Carefully add 1M HCl dropwise until the pH reaches approximately 4.0–5.0. This neutralizes excess bicarbonate and ensures complete precipitation of the product.

-

Filter the resulting white suspension through a Buchner funnel under vacuum.

-

Wash the filter cake thoroughly with 3 × 50 mL of ice-cold deionized water to remove sodium chloride and unreacted D-glucosamine.

-

Wash the filter cake with 2 × 30 mL of cold diethyl ether (or hexanes). Note: This step is vital for extracting the benzyl alcohol byproduct without dissolving the target compound.

Step 5: Purification

-

Transfer the crude white solid to an Erlenmeyer flask.

-

Recrystallize the product from boiling water (or a minimal amount of hot 1:1 Ethanol/Water).

-

Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to maximize crystal yield.

-

Filter the purified crystals and dry under high vacuum over P₂O₅ for 24 hours.

Causality and Troubleshooting (E-E-A-T Insights)

-

Base Selection (Trustworthiness): Why use NaHCO₃ instead of stronger bases like NaOH? Strong bases can cause epimerization at the C2 position of the pyranose ring or promote unwanted O-acylation and degradation. NaHCO₃ provides a self-buffering system (pH ~8.5) that is perfectly tuned to deprotonate the primary amine (pKa ~7.5) while leaving the hydroxyl groups (pKa >12) protonated and unreactive[3].

-

Temperature Control (Expertise): Benzyl chloroformate is highly susceptible to hydrolysis in water, yielding benzyl alcohol and CO₂. By strictly maintaining the initial reaction temperature at 0–5 °C, the kinetics of N-acylation outpace the rate of Cbz-Cl hydrolysis.

-

Biphasic Kinetics (Experience): D-glucosamine HCl is completely insoluble in organic solvents, while Cbz-Cl is insoluble in water. The addition of a miscible co-solvent (Methanol) increases the interfacial surface area. Vigorous stirring is non-negotiable; poor stirring will result in unreacted starting material and excessive Cbz-Cl hydrolysis.

-

Purification Logic (Self-Validating System): The product naturally precipitates from the aqueous phase. Washing the crude solid with diethyl ether is a self-validating purification step: it selectively dissolves and removes the lipophilic benzyl alcohol byproduct, leaving the highly polar, hydrogen-bonded N-Cbz-D-glucosamine completely intact on the filter paper.

Analytical Characterization & Expected Results

| Parameter | Expected Result | Analytical Significance |

| Appearance | White crystalline powder | Indicates high purity; absence of colored impurities |

| Yield | 85 - 92% (26.6 - 28.8 g) | Demonstrates the efficiency of the chemoselective acylation |

| Melting Point | 212 - 215 °C (dec.) | Confirms crystalline integrity and identity |

| TLC (DCM:MeOH 4:1) | Rf ≈ 0.45 | Verifies consumption of starting material (ninhydrin negative) |

| ¹H NMR (DMSO-d₆) | δ 7.35 (m, 5H, Ar-H), 5.02 (s, 2H, CH₂-Ph) | Confirms successful incorporation of the Cbz protecting group |

References

1.[1] Synthesis of Potential Early-Stage Intermediates in the Biosynthesis of FR900482 and Mitomycin C. National Center for Biotechnology Information (NIH). Available at: 2.[3] AU643433B2 - A process for the preparation of glucosaminyl-epi. Google Patents. Available at: 3.[4] Versatile Stereoselective Oxidative Alkoxycarbonylation of Styrenes at Room-Temperature. Università di Bologna (unibo.it). Available at: 4.[2] WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids. Google Patents. Available at:

Sources

- 1. Synthesis of Potential Early-Stage Intermediates in the Biosynthesis of FR900482 and Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids - Google Patents [patents.google.com]

- 3. AU643433B2 - A process for the preparation of glucosaminyl-epi- podophyllotoxin derivatives DO NOT SEAL CASE TO LAPSE - Google Patents [patents.google.com]

- 4. cris.unibo.it [cris.unibo.it]

1H NMR characterization of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

Application Note: High-Resolution 1H NMR Characterization of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Advanced Analytical Protocol & Mechanistic Guide.

Introduction and Chemical Context

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine (commonly referred to as N-Cbz-D-glucosamine or N-Z-D-glucosamine) is a critically important protected monosaccharide. It serves as a foundational building block in the synthesis of complex glycopeptides, oligosaccharides, and targeted drug delivery systems.

Accurate structural verification of this intermediate via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is mandatory before downstream coupling reactions. However, characterizing N-Cbz-D-glucosamine presents unique analytical challenges—specifically, dynamic mutarotation in solution and severe signal overlap in the anomeric region[1].

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine |

| CAS Registry Number | 16684-31-4 |

| Molecular Formula | C14H19NO7 |

| Molecular Weight | 313.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Preferred NMR Solvents | D2O, CD3OD, or DMSO-d6 |

The Analytical Challenge: Mutarotation & Signal Overlap

As a Senior Application Scientist, I frequently observe two major pitfalls when researchers attempt to characterize N-Cbz-D-glucosamine: ignoring the mutarotation equilibrium and misinterpreting the overlapping anomeric signals.

Causality of Mutarotation: When dissolved in a polar solvent (like D2O or DMSO-d6), the solid crystalline α-anomer undergoes spontaneous ring-opening to a transient aldehyde intermediate, followed by ring-closure to form the β-anomer. This process, known as mutarotation, continues until a thermodynamic equilibrium is reached (typically ~65:35 α:β ratio in D2O). If an NMR spectrum is acquired immediately after dissolution, the baseline will be unstable, and the integration values will drift during the acquisition period, leading to non-reproducible data.

Fig 1: Mutarotation equilibrium of N-Cbz-D-glucosamine via an open-chain intermediate.

The Overlap Dilemma: The Cbz protecting group contains a benzylic methylene group (-CH2-Ph) that typically resonates as a singlet (or an AB quartet) at ~5.12 ppm. Concurrently, the anomeric proton of the α-anomer (H-1α) resonates at ~5.10 ppm. In standard 1D 1H NMR, these signals co-elute into a single, complex multiplet. Failure to recognize this overlap results in incorrect integration and false assumptions about compound purity.

Standardized Experimental Protocol

To ensure a self-validating and reproducible analytical workflow, follow this step-by-step methodology.

Step 1: Sample Preparation

-

Weigh exactly 10–15 mg of highly pure N-Cbz-D-glucosamine.

-

Transfer the powder to a clean, dry 5 mm NMR tube.

-

Add 0.6 mL of Deuterium Oxide (D2O, 99.9% D). Note: D2O is preferred over CDCl3 due to the compound's high polarity and multiple hydroxyl groups[2].

Step 2: Thermodynamic Equilibration (Critical Step)

-

Cap the NMR tube and invert 5-10 times to ensure complete dissolution.

-

Incubate the sample at 298 K (25 °C) for a minimum of 12 to 24 hours.

-

Causality: This incubation period allows the mutarotation to reach standard thermodynamic equilibrium. Bypassing this step guarantees shifting integrals.

Step 3: Data Acquisition

-

Insert the sample into a high-field NMR spectrometer (≥ 400 MHz).

-

Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes.

-

Acquire the 1H NMR spectrum using a standard single-pulse sequence (e.g., zg30 on Bruker systems).

-

Parameters: 16 to 64 scans, relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure quantitative integration.

Step 4: Processing

-

Apply a mild exponential window function (Line Broadening = 0.3 Hz).

-

Perform rigorous manual phase correction and a multi-point baseline correction. A flat baseline is non-negotiable for accurate anomeric integration.

Fig 2: Standardized workflow for the NMR characterization of mutarotating carbohydrates.

1H NMR Spectral Assignments & Data Presentation

The following table summarizes the expected chemical shifts for N-Cbz-D-glucosamine at equilibrium in D2O at 298 K.

Table 2: 1H NMR Assignments (400 MHz, D2O)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.35 – 7.45 | Multiplet (m) | - | 5.00 H | Cbz Aromatic Protons (Ph) |

| 5.10 – 5.15 | Overlapping (m) | - | ~2.65 H | Cbz-CH2 (2H) + α-Anomeric H-1 (~0.65H) |

| 4.65 | Doublet (d) | 8.0 | ~0.35 H | β-Anomeric H-1 |

| 3.30 – 3.90 | Multiplet (m) | - | 6.00 H | Sugar Ring Protons (H-2, H-3, H-4, H-5, H-6a, H-6b) |

Note: Amide (-NH) and hydroxyl (-OH) protons undergo rapid deuterium exchange in D2O and will not be visible in the spectrum. If their observation is required, thoroughly dry the sample and utilize anhydrous DMSO-d6.

Trustworthiness: The Self-Validating Integration System

To guarantee the scientific integrity of your spectrum, the data must act as a self-validating mathematical system. Do not rely solely on visual pattern matching; use the following stoichiometric rules to confirm purity and structural identity:

-

The Aromatic Anchor: Set the integration of the aromatic multiplet (7.35 – 7.45 ppm) to exactly 5.00 . This serves as the internal standard for the entire molecule.

-

The Beta-Anomer Check: Integrate the isolated doublet at 4.65 ppm. Let's assume this value is 0.35 (representing 35% β-anomer).

-

The Alpha-Anomer Deduction: Because the total anomeric proton count must equal 1.00, the α-anomer fraction must be 0.65 (1.00 - 0.35).

-

The Overlap Validation (The Ultimate Test): The peak cluster at ~5.12 ppm contains the two benzylic protons of the Cbz group plus the α-anomeric proton. Therefore, the integration of this region must perfectly equal 2.00 + 0.65 = 2.65 .

-

The Sugar Ring Sum: The massive multiplet region between 3.30 and 3.90 ppm contains the remaining 6 protons of the sugar ring (for both α and β anomers). This region must integrate to exactly 6.00 .

If your spectrum perfectly satisfies this mathematical matrix, you have definitively proven the identity and purity of your N-Cbz-D-glucosamine sample, and you may confidently proceed to downstream synthetic applications.

References

- Dictionary of Carbohydrates (Taylor & Francis Group)

- Versatile Stereoselective Oxidative Alkoxycarbonylation of Styrenes (Supporting Information)

Sources

Application Note: HPLC-UV Purity Analysis of 2-N-Cbz-2-deoxy-D-glucosamine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction & Analytical Context

The compound 2-N-Cbz-2-deoxy-D-glucosamine (N-benzyloxycarbonyl-D-glucosamine, CAS: 16684-31-4) is a critical chiral building block utilized extensively in the stereoselective synthesis of complex carbohydrates, glycopeptides, and active pharmaceutical ingredients (APIs) [3].

Native D-glucosamine presents a well-known analytical challenge: it is highly polar and lacks a native UV chromophore, typically necessitating specialized techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or pre-column derivatization [1]. However, the introduction of the carboxybenzyl (Cbz) protecting group fundamentally alters the molecule's physicochemical profile. The Cbz group imparts significant hydrophobicity and introduces a strong aromatic chromophore, allowing for robust, direct quantification using standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) [2].

This application note details a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant protocol for the purity assessment of 2-N-Cbz-2-deoxy-D-glucosamine.

Mechanistic Insights & Method Development Strategy

As an analytical scientist, developing a method requires balancing the extreme polarity of the polyol (glucosamine) core with the lipophilicity of the Cbz moiety.

-

Stationary Phase Selection: A standard end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is optimal. The hydrophobic Cbz group provides sufficient retention mechanism via van der Waals interactions with the alkyl chains of the stationary phase, preventing the molecule from eluting in the void volume.

-

Mobile Phase Modifier (Causality of 0.1% TFA): The addition of 0.1% Trifluoroacetic acid (TFA) to both aqueous and organic mobile phases is critical. While the hydroxyl groups of the sugar are neutral, the silica support of the C18 column contains residual silanol groups (Si-OH). TFA lowers the mobile phase pH to ~2.0, suppressing silanol ionization (Si-O⁻) and preventing secondary ion-dipole interactions that cause severe peak tailing [2].

-

Detection Wavelength: The benzene ring of the Cbz protecting group exhibits a strong

transition, allowing for highly sensitive UV detection at 254 nm . This wavelength is chosen over 210 nm to minimize baseline drift caused by the absorbance of the mobile phase gradient.

Experimental Protocols

Reagents and Equipment

-

Analyte: 2-N-Cbz-2-deoxy-D-glucosamine reference standard.

-

Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

-

Modifiers: LC-MS or HPLC-grade Trifluoroacetic acid (TFA).

-

Equipment: HPLC system equipped with a quaternary/binary pump, autosampler, column oven, and a Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

Chromatographic Conditions

| Parameter | Specification |

| Column | C18, 150 × 4.6 mm, 5 µm (End-capped) |

| Mobile Phase A | Water + 0.1% TFA (v/v) |

| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C (Minimizes backpressure and stabilizes retention) |

| Detection Wavelength | 254 nm (Reference: 360 nm, if using PDA) |

| Injection Volume | 10 µL |

| Needle Wash | 50:50 Water:Acetonitrile |

Gradient Program

A linear gradient is employed to ensure the polar impurities elute early, followed by the main API, and finally washing out any highly hydrophobic, fully protected synthetic byproducts.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |

| 0.0 | 90 | 10 | Isocratic hold (focusing) |

| 2.0 | 90 | 10 | Gradient start |

| 15.0 | 40 | 60 | Linear ramp (Analyte elutes here) |

| 18.0 | 5 | 95 | Column wash |

| 21.0 | 5 | 95 | Hold wash |

| 21.1 | 90 | 10 | Return to initial |

| 26.0 | 90 | 10 | Re-equilibration |

Sample Preparation Workflow

To ensure a self-validating system, always prepare a blank and a reference standard alongside the sample.

-

Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

-

Standard Preparation: Accurately weigh 10.0 mg of 2-N-Cbz-2-deoxy-D-glucosamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

-

Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes (the compound is highly soluble in this mixture), and make up to volume.

-

Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to placing them in autosampler vials.

Analytical Workflow Visualization

The following diagram maps the logical progression of the analytical workflow, ensuring traceability from sample preparation to data integration.

Figure 1: Analytical workflow for the HPLC-UV purity assessment of 2-N-Cbz-2-deoxy-D-glucosamine.

System Suitability & Validation Parameters

To guarantee trustworthiness and reproducibility, the chromatographic system must meet the following suitability criteria (evaluated from 5 replicate injections of the 1.0 mg/mL reference standard):

| Parameter | Acceptance Criteria | Causality / Rationale |

| Retention Time (RT) %RSD | ≤ 1.0% | Ensures pump gradient delivery and column temperature are stable. |

| Peak Area %RSD | ≤ 2.0% | Validates autosampler precision and detector stability. |

| Tailing Factor (Tf) | 0.8 – 1.5 | Confirms successful suppression of silanol interactions by TFA. |

| Theoretical Plates (N) | > 3000 | Verifies column efficiency and proper analyte mass transfer. |

| Resolution (Rs) | > 1.5 (from nearest impurity) | Ensures baseline separation for accurate integration. |

Troubleshooting & Optimization

-

Issue: Split Peaks or Fronting.

-

Cause: The sample solvent is stronger than the initial mobile phase, causing the analyte to travel down the column before focusing.

-

Solution: Ensure the sample is dissolved in no more than 50% Acetonitrile. If the issue persists, dissolve the sample in 10% Acetonitrile (matching initial conditions).

-

-

Issue: Anomeric Splitting (Double Peaks).

-

Cause: D-glucosamine derivatives can mutarotate in solution, existing in equilibrium between

and -

Solution: Increase the column temperature to 40 °C or 45 °C. Higher temperatures increase the rate of mutarotation, causing the anomers to coalesce into a single, sharp chromatographic peak.

-

References

-